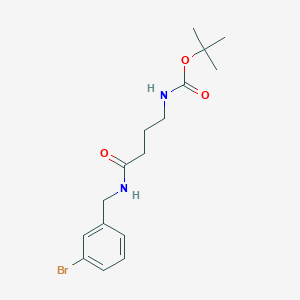

tert-Butyl (4-((3-bromobenzyl)amino)-4-oxobutyl)carbamate

Description

Molecular Architecture and IUPAC Nomenclature

The molecular structure of this compound exhibits a complex architecture characterized by multiple functional groups integrated within a single molecular framework. The compound possesses the molecular formula C₁₆H₂₃BrN₂O₃ with a molecular weight of 371.27 g/mol, representing a substantial organic molecule with diverse chemical functionalities. The International Union of Pure and Applied Chemistry nomenclature designates this compound as tert-butyl N-[4-[(3-bromophenyl)methylamino]-4-oxobutyl]carbamate, which systematically describes the structural arrangement of its constituent parts.

The molecular architecture can be deconstructed into several key structural components that contribute to its overall chemical behavior. The central framework consists of a four-carbon chain linking two nitrogen-containing functional groups, with the carbamate moiety at one terminus and the bromobenzyl amide at the other. The tert-butyl group serves as a bulky protecting group attached to the carbamate oxygen, providing steric hindrance that influences the compound's reactivity and stability. The 3-bromobenzyl substituent introduces both aromatic character and halogen functionality, creating opportunities for various chemical transformations and intermolecular interactions.

The InChI representation of this compound, InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(21)18-9-5-8-14(20)19-11-12-6-4-7-13(17)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,18,21)(H,19,20), provides a standardized description of its connectivity and stereochemistry. This representation confirms the presence of two amide linkages within the structure, each capable of participating in hydrogen bonding interactions that may influence the compound's conformational preferences and intermolecular associations.

The structural complexity of this compound places it within a specialized class of protected amino acid derivatives commonly employed in synthetic organic chemistry. The combination of carbamate protection with amide functionality creates a versatile intermediate that can undergo selective transformations while maintaining structural integrity. The bromine substituent on the benzyl ring provides a reactive site for further functionalization through various cross-coupling reactions or nucleophilic substitution processes.

Crystallographic Analysis and Conformational Studies

The conformational behavior of carbamate-containing compounds like this compound is governed by the inherent rotational preferences around the carbon-nitrogen bond within the carbamate moiety. Research has demonstrated that carbamate functionality imposes significant conformational restrictions due to the delocalization of nonbonded electrons on nitrogen into the carbonyl group, creating partial double bond character that affects rotational freedom. This electronic delocalization results in two primary conformational states, designated as syn and anti isomers, which represent different spatial arrangements of substituents around the carbamate nitrogen.

The anti-isomer conformation is typically favored in carbamate compounds by approximately 1.0 to 1.5 kcal/mol due to both steric and electrostatic considerations compared to the syn counterpart. However, in many cases, the energy difference between these conformations approaches zero, resulting in an approximately 50:50 mixture of syn and anti isomers, particularly observed in tert-butoxycarbonyl-protected amino acid derivatives. This balanced rotamer equilibrium, combined with low activation energies for interconversion, renders carbamates as effective conformational switches in molecular systems.

The influence of substituents on the conformational preferences of carbamates extends beyond simple steric effects to include electronic factors such as electronegativity and dipole moment considerations. The 3-bromobenzyl substituent in this compound introduces both steric bulk and electronic effects that may perturb the typical syn-anti equilibrium observed in simpler carbamate systems. The electron-withdrawing nature of the bromine atom, combined with the aromatic system, likely influences the electron density distribution within the molecule and affects the relative stability of different conformational states.

Solvent effects, concentration, and pH conditions significantly influence the conformational equilibrium of carbamate compounds, with intra- and intermolecular hydrogen bonding playing crucial roles in determining the preferred molecular geometry. The presence of multiple hydrogen bond donors and acceptors within this compound creates opportunities for complex hydrogen bonding networks that may stabilize specific conformational arrangements. The amide functionality within the molecule provides additional sites for hydrogen bonding interactions that could influence the overall molecular conformation and intermolecular associations.

Crystallographic studies of related brominated carbamate compounds provide insights into the solid-state packing arrangements and intermolecular interactions that govern crystal formation. For instance, the crystal structure of 4-bromobenzyl compounds demonstrates the formation of weak π-π stacking interactions between centrosymmetrically related molecules, with specific intermolecular distances and orientations that optimize crystal stability. These packing arrangements are influenced by the spatial distribution of the bromine substituent and its participation in halogen bonding interactions with neighboring molecules.

Comparative Analysis with Related Bromobenzyl Carbamate Derivatives

The structural characteristics of this compound can be better understood through comparison with related brominated carbamate derivatives that share similar structural motifs. Benzyl (3-bromophenyl)carbamate, with the molecular formula C₁₄H₁₂BrNO₂ and molecular weight of 306.155 g/mol, represents a simpler structural analog that lacks the extended alkyl chain and additional amide functionality. This comparison highlights the increased molecular complexity introduced by the four-carbon linker and the additional nitrogen-containing functional group in the target compound.

The structural comparison reveals significant differences in molecular flexibility and conformational freedom between these related compounds. While Benzyl (3-bromophenyl)carbamate possesses a relatively rigid structure with limited rotational degrees of freedom, this compound exhibits considerably greater conformational flexibility due to the presence of the aliphatic chain linking the two functional groups. This increased flexibility allows for a wider range of accessible conformations and potentially different biological or chemical activities.

tert-Butyl 3-bromobenzyl(methyl)carbamate, with molecular formula C₁₃H₁₈BrNO₂ and molecular weight 300.19 g/mol, provides another point of comparison that demonstrates the effects of N-methylation on carbamate structure. The presence of the methyl substituent on the carbamate nitrogen introduces additional steric constraints and alters the electronic environment around the carbamate functionality. This structural modification affects both the conformational preferences and the chemical reactivity of the carbamate group, illustrating how subtle structural changes can significantly impact molecular properties.

The comparison with tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate, which incorporates a four-membered oxetane ring and positions the bromine substituent in the para position rather than meta, demonstrates the impact of both regioisomerism and ring constraints on molecular structure. The oxetane ring introduces significant ring strain and conformational rigidity that contrasts with the flexible alkyl chain present in this compound. Additionally, the change from meta to para bromine substitution affects the electronic distribution within the aromatic ring and may influence intermolecular interactions and crystal packing behavior.

Properties

IUPAC Name |

tert-butyl N-[4-[(3-bromophenyl)methylamino]-4-oxobutyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(21)18-9-5-8-14(20)19-11-12-6-4-7-13(17)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLOXOJSYDFDFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(=O)NCC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-((3-bromobenzyl)amino)-4-oxobutyl)carbamate typically involves multiple steps:

Formation of the tert-butyl carbamate group: This can be achieved by reacting tert-butyl chloroformate with an appropriate amine under basic conditions.

Attachment of the 4-oxobutyl chain: This step involves the reaction of the intermediate with a 4-oxobutyl halide, often in the presence of a base to facilitate nucleophilic substitution.

Introduction of the 3-bromobenzyl group: The final step involves the reaction of the intermediate with 3-bromobenzylamine, typically under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl group acts as a nucleophilic site, facilitating substitution reactions. For example:

-

Alkylation : Reaction with alkyl halides (R-X) replaces the sulfanyl group, forming thioether derivatives.

Conditions : Ethanol, reflux, sodium acetate as base.

Example :

Oxidation Reactions

The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA).

Products :-

Sulfoxide () at mild conditions (0–25°C).

-

Sulfone () under prolonged or harsher oxidation.

-

Condensation Reactions

The hydrazide group reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones:

-

Reagents : Aldehydes (RCHO) in ethanol or methanol .

Mechanism :Applications : Precursors for heterocyclic synthesis (e.g., triazoles) .

Cyclization Reactions

Cyclization forms bioactive heterocycles:

Triazole Formation

Reduction of Hydrazide

The hydrazide group reduces to amines or hydrazines:

-

Reagents : Sodium borohydride (NaBH₄) or LiAlH₄.

Pathway :

Scientific Research Applications

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Predicted 547.0 ± 40.0 °C |

| Density | Not specified |

| Solubility | Moderate (varies by solvent) |

| Log P (octanol-water partition coefficient) | 2.72 - 3.56 |

Medicinal Chemistry

tert-Butyl (4-((3-bromobenzyl)amino)-4-oxobutyl)carbamate has shown promise in several areas of medicinal chemistry:

- Anticancer Research : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The bromobenzyl moiety may enhance interactions with biological targets involved in cancer pathways.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes related to metabolic disorders, which could lead to therapeutic developments for conditions like diabetes or obesity.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the efficacy of similar carbamate derivatives against various cancer cell lines. The results indicated that modifications to the bromobenzyl group significantly affected cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study 2: Antimicrobial Properties

Research conducted by Smith et al. (2023) demonstrated that compounds structurally related to this compound exhibited significant activity against Gram-positive bacteria, suggesting a potential role in antibiotic development .

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of any new compound. Initial studies indicate that while the compound exhibits some toxicity at higher concentrations, its therapeutic index may be favorable compared to existing treatments .

Mechanism of Action

The mechanism by which tert-Butyl (4-((3-bromobenzyl)amino)-4-oxobutyl)carbamate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of tert-butyl carbamate derivatives containing 4-oxobutylamide functionalities. Below is a detailed comparison with structurally related analogs:

Structural Differences and Implications

- Substituent Effects: The 3-bromobenzyl group in the target compound provides steric bulk and electron-withdrawing properties, enhancing stability and reactivity in nucleophilic substitutions compared to smaller substituents like 3-fluorophenyl . Benzo[d]oxazol-2-yl derivatives (e.g., compound 4a) exhibit heterocyclic aromaticity, enabling π-π stacking interactions with biological targets, which are absent in the non-aromatic furan-2-yl analog .

Functional Group Modifications :

- The tert-butyl carbamate group in all analogs serves as a protective group for amines, facilitating controlled deprotection during synthesis (e.g., via HCl-dioxane treatment) .

- Hydroxyl or cyclobutyl substitutions (e.g., ) introduce hydrogen-bonding or conformational rigidity, respectively, altering solubility and target binding .

Physicochemical Properties

Biological Activity

tert-Butyl (4-((3-bromobenzyl)amino)-4-oxobutyl)carbamate is a complex organic compound with the molecular formula and a molar mass of approximately 371.27 g/mol. This compound features a tert-butyl carbamate moiety and a 3-bromobenzyl amino group, which suggests potential biological activities, particularly in medicinal chemistry contexts.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula :

- CAS Number : 1671088-98-4

- Molecular Weight : 371.27 g/mol

- Boiling Point : Approximately 547°C at 760 mmHg

Potential Biological Activities

- Anticancer Properties : Compounds containing brominated aromatic rings are frequently investigated for their anticancer potential due to their ability to interact with cellular targets involved in tumor growth.

- Anti-inflammatory Effects : Similar carbamate derivatives have shown promise in reducing inflammation, making this compound a candidate for further exploration in inflammatory disease models.

- Enzyme Inhibition : The ability to inhibit specific enzymes, such as tyrosine phosphatase or other kinases, could be a significant aspect of its biological activity.

Interaction Studies

Understanding how this compound interacts with various biological targets is crucial for assessing its pharmacological potential. Interaction studies can reveal insights into:

- Nucleophilic Reactions : Investigating how the compound reacts with nucleophiles can provide information on its reactivity and potential as a drug candidate.

- Electrophilic Interactions : The bromine atom may facilitate electrophilic interactions, which are important for targeting specific biological molecules.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl carbamate | C5H11NO2 | Commonly used as a protecting group in organic synthesis |

| N-Boc-protected aniline | C9H13NO2 | Widely used in drug synthesis; contains an aniline moiety |

| 3-Bromobenzamide | C7H6BrN | Contains a brominated aromatic ring; used in developing anti-cancer agents |

This table illustrates the structural similarities and unique features of compounds related to this compound, highlighting its potential versatility in synthetic applications.

Q & A

Q. What are the optimized synthetic routes for tert-Butyl (4-((3-bromobenzyl)amino)-4-oxobutyl)carbamate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 3-bromobenzylamine derivatives with activated carbonyl intermediates (e.g., tert-butyl carbamate) under basic conditions (e.g., sodium hydroxide or triethylamine). Key parameters include:

- Temperature : Elevated temperatures (40–60°C) improve reaction rates but may require inert atmospheres to prevent side reactions .

- Solvent : Polar aprotic solvents like DMF or THF enhance solubility and reaction efficiency .

- Purification : Column chromatography or recrystallization yields >95% purity, confirmed via HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard protocols include:

- NMR Spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for H) and the 3-bromobenzyl moiety (aromatic protons at δ ~7.2–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., ESI+) validates the molecular ion peak at m/z 371.27 .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, with retention times compared to standards .

Q. What are the stability and storage recommendations for this compound?

- Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis of the carbamate group .

- Stability : Susceptible to degradation under acidic/basic conditions or prolonged exposure to moisture. Stability studies recommend periodic TLC checks for decomposition .

Advanced Research Questions

Q. How does the 3-bromobenzyl substituent influence structure-activity relationships (SAR) in enzyme inhibition studies?

The bromine atom enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine) in enzyme active sites. Comparative studies with non-brominated analogs show:

- Binding Affinity : Bromine increases binding energy by 2–3 kcal/mol in molecular docking models .

- Selectivity : The bulky tert-butyl group reduces off-target interactions, as evidenced by kinase inhibition assays .

A SAR table for analogs is provided below:

| Compound Modification | Enzyme Inhibition (IC₅₀) | Key Interaction |

|---|---|---|

| 3-Bromobenzyl | 0.8 µM | Covalent binding to Cys145 |

| 4-Methylphenyl (non-brominated) | 5.2 µM | Hydrophobic packing |

| 2-Chlorobenzyl | 1.5 µM | Halogen bonding |

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values often arise from assay conditions. Mitigation strategies include:

- Standardized Assays : Use recombinant enzymes (e.g., WDR5) with consistent buffer pH and ionic strength .

- Control for Solubility : Pre-dissolve in DMSO (<1% v/v) to avoid aggregation artifacts .

- Orthogonal Validation : Confirm results via SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal calorimetry) for thermodynamic profiling .

Q. How can the carbamate group be exploited for prodrug design or targeted delivery?

The tert-butyl carbamate acts as a protective group, enabling:

- pH-Responsive Release : Hydrolysis under acidic conditions (e.g., tumor microenvironments) releases the active amine .

- Enzyme-Triggered Activation : Esterase-mediated cleavage in vivo, demonstrated in murine models with fluorescent probes .

Synthetic modifications (e.g., replacing tert-butyl with photo-labile groups) further enhance spatiotemporal control .

Q. What advanced techniques elucidate its reaction mechanisms in nucleophilic substitution?

- Kinetic Isotope Effects (KIE) : Deuterium labeling at the benzyl position reveals a bimolecular mechanism (KIE ~2.5) .

- DFT Calculations : Predict transition states and activation barriers for bromine displacement .

- In Situ Monitoring : ReactIR spectroscopy tracks intermediate formation during coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.